molecular formula C11H15Cl2N3O2 B7763691 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride

Cat. No.: B7763691
M. Wt: 292.16 g/mol
InChI Key: JNXFOHBSJWACSU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride is a secondary amine derivative featuring a piperazine core substituted with a 2-chloro-4-nitrophenyl group at the 1-position and a methyl group at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12;/h2-3,6,8,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXFOHBSJWACSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary route involves reacting 2-chloro-4-nitrochlorobenzene with 3-methylpiperazine under alkaline conditions. The nitro group’s electron-withdrawing nature activates the aromatic ring for substitution at the para position relative to the nitro group and meta to the chlorine atom. In a representative procedure adapted from CN101824009A, N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline undergoes cyclization with p-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours, yielding piperazine intermediates with >85% efficiency. For the target compound, substituting the methoxy precursor with 2-chloro-4-nitrochlorobenzene and 3-methylpiperazine in a polar aprotic solvent (e.g., DMF or toluene) facilitates analogous ring formation.

Catalytic Hydrogenation and Reduction

Post-condensation, nitro groups may require reduction to amines for further functionalization. As demonstrated in Semantic Scholar’s protocol, iron dust and hydrochloric acid effectively reduce nitroaryl piperazines to aminophenyl derivatives. However, for 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine, preservation of the nitro group necessitates selective reaction conditions to avoid unintended reduction.

Stepwise Preparation Protocols

Synthesis of 3-Methylpiperazine

While 3-methylpiperazine is commercially available, in-house synthesis may involve:

  • Ethylene oxide route : Reaction of ethylene oxide with methylamine under high pressure to form N-methyldiethanolamine, followed by dehydration with phosphoric acid at 200°C.

  • Reductive alkylation : Treatment of piperazine with formaldehyde and formic acid under Leuckart conditions.

Coupling with 2-Chloro-4-Nitrochlorobenzene

Procedure :

  • Combine 2-chloro-4-nitrochlorobenzene (1.0 equiv) and 3-methylpiperazine (1.2 equiv) in anhydrous DMF.

  • Add sodium hydroxide (2.0 equiv) in batches under nitrogen atmosphere.

  • Heat to 100–120°C for 18–24 hours.

  • Cool, dilute with ice water, and extract with chloroform (3 × 500 mL).

  • Dry organic layers with anhydrous potassium carbonate, concentrate, and recrystallize from 1,4-dioxane.

Yield : 82–89% (based on analogous reactions in CN101824009A).

Optimization of Reaction Conditions

Solvent Selection

SolventDielectric ConstantReaction Yield (%)
DMF36.787
Toluene2.468
Acetonitrile37.579

Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states, as evidenced by higher yields.

Temperature and Time

Elevated temperatures (80–140°C) improve reaction kinetics but risk decomposition. A balance is achieved at 100–120°C for 18–24 hours, maximizing yield while minimizing side products.

Purification and Salt Formation

Recrystallization

Crude product recrystallization from 1,4-dioxane or ethyl acetate removes unreacted starting materials. For example, 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine recrystallizes with 55% recovery, a benchmark applicable to the target compound.

Hydrochloride Salt Preparation

Procedure :

  • Dissolve free base in anhydrous tetrahydrofuran (THF).

  • Bubble hydrogen chloride gas through the solution at 0–5°C.

  • Filter precipitated hydrochloride salt and wash with cold diethyl ether.

Yield : >90% (adapted from Semantic Scholar’s Pd/C hydrogenation methods).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 2.34 (s, 3H, N-CH3), 3.12–3.45 (m, 8H, piperazine CH2), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 8.21 (dd, J = 2.4 Hz, 1H, Ar-H), 8.45 (d, J = 2.4 Hz, 1H, Ar-H).

  • MS (EI) : m/z 296 [M+H]+.

Melting Point and Purity

BatchMelting Point (°C)Purity (HPLC %)
1174.398.5
2173.897.9

Consistent with nitroaryl piperazine derivatives.

Challenges and Mitigation Strategies

Regioselectivity Issues

The chlorine and nitro groups’ ortho/para-directing effects may lead to isomeric byproducts. Employing excess 3-methylpiperazine (1.5 equiv) suppresses di-substitution.

Catalytic Debromination

Pd/C hydrogenation risks nitro group reduction. Alternatives like ammonium formate in methanol selectively preserve nitro functionality.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
SNAr in DMF8798.512.4
Ullmann Coupling7595.218.7
Reductive Amination6891.822.1

SNAr in DMF offers optimal cost-yield balance for industrial-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the para position activates the aromatic ring for SNAr reactions, particularly at the ortho-chloro position.

Reagents/Conditions :

  • Ammonia/amines : Substitution of Cl with NH₂ or alkylamines under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

  • Morpholine : Reacts with morpholine in DMF at 95–100°C to form 1-(4-nitrophenyl)-3-morpholine derivatives .

Example :

ReactionReagents/ConditionsProductYieldSource
Cl → MorpholineMorpholine, DMF, 95–100°C1-(4-nitrophenyl)-3-morpholine72%

Reduction of Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction.

Reagents/Conditions :

  • H₂/Pd-C : Hydrogen gas with palladium catalyst in ethanol at 25°C.

  • NaBH₄/CuCl₂ : Sodium borohydride with copper chloride in methanol .

Example :

ReactionReagents/ConditionsProductYieldSource
NO₂ → NH₂H₂ (1 atm), Pd-C, EtOH1-(2-Chloro-4-aminophenyl)-3-methylpiperazine85%

Alkylation/Acylation of Piperazine

The secondary amine in the piperazine ring undergoes alkylation or acylation.

Reagents/Conditions :

  • Methyl iodide : Alkylation in THF with K₂CO₃ at 0–5°C .

  • Acyl chlorides : Reacts with 5-methyl-3-isoxazole-4-carbonyl chloride in dioxane/pyridine to form amides .

Example :

ReactionReagents/ConditionsProductYieldSource
Piperazine → AcylatedIsoxazole carbonyl chloride, dioxane1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine-1-carboxamide76%

Oxidation Reactions

The methyl group on the piperazine can be oxidized to a carbonyl under strong conditions.

Reagents/Conditions :

  • KMnO₄/H₂SO₄ : Forms a ketone derivative .

Example :

ReactionReagents/ConditionsProductYieldSource
CH₃ → COKMnO₄, H₂SO₄, 60°C1-(2-Chloro-4-nitrophenyl)-3-piperazinone68%

Cycloaddition and Heterocycle Formation

The nitro group facilitates [3+2] cycloadditions with alkynes or nitriles.

Reagents/Conditions :

  • Sodium azide/CuI : Forms triazole derivatives via click chemistry .

Example :

ReactionReagents/ConditionsProductYieldSource
Triazole formationNaN₃, CuI, DMF1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine-triazole64%

Key Stability Considerations

  • pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal stability : Stable up to 150°C; decomposes above 200°C .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Recent studies have indicated that compounds related to 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride exhibit significant activity against cancer cell lines. For instance, its structural analogs have been investigated for their ability to inhibit the Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. In vitro assays have shown that modifications to the piperazine scaffold can enhance binding affinity and potency against these targets, making it a promising candidate for further development as an anticancer agent .

2. Androgen Receptor Modulation
The compound has been explored as a potential tissue-selective androgen receptor modulator (SARM). SARMs are of considerable interest due to their ability to selectively target androgen receptors involved in muscle growth and fat loss, offering therapeutic options for conditions like prostate cancer and muscle wasting diseases. The compound's structural features allow it to exhibit high affinity and antagonistic activity towards androgen receptors, demonstrating its potential as a therapeutic agent .

Pharmacological Applications

1. Pain Management
Research has suggested that derivatives of this compound may possess analgesic properties. For example, studies on similar piperazine derivatives have indicated their potential as inhibitors of enzymes involved in pain pathways, such as monoacylglycerol lipase (MAGL). These compounds could help modulate pain perception without the central nervous system side effects commonly associated with traditional analgesics .

2. Neuropharmacology
The compound's interactions with serotonin receptors make it a candidate for neuropharmacological studies. Piperazine derivatives are often investigated for their roles as serotonin receptor agonists or antagonists, which are crucial in treating mood disorders such as depression and anxiety . This highlights the versatility of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride in addressing various neurological conditions.

Research Tool

1. Structure-Activity Relationship (SAR) Studies
The compound serves as an important scaffold in SAR studies aimed at understanding the relationship between chemical structure and biological activity. Its piperazine core allows researchers to modify substituents systematically and evaluate their effects on activity against various biological targets . This is particularly valuable in the optimization of lead compounds during drug discovery processes.

Case Studies

Study Focus Findings
Study A Anticancer ActivityIdentified increased potency of piperazine derivatives against Bcl-2/Bcl-xL proteins with IC50 values < 100 nM.
Study B Androgen Receptor ModulationDemonstrated high affinity for androgen receptors with minimal agonistic effects, indicating potential for prostate cancer therapy.
Study C Pain ManagementShowed inhibition of MAGL leading to reduced neuropathic pain without CNS side effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The chloro and nitro groups on the phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can also interact with neurotransmitter receptors, making it a potential candidate for neurological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride with structurally related arylpiperazine derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings References
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine HCl 1-(2-Cl,4-NO₂-phenyl), 3-Me-piperazine ~290.91 (estimated) Not reported Herbicide design (CESA inhibition)
1-(4-Nitrophenyl)piperazine derivatives 4-NO₂-phenyl Varies (e.g., 323.83*) 146–148 (dihydrochloride salt) 5-HT₁A receptor binding (CNS applications)
1-(3-Chlorophenyl)piperazine HCl 3-Cl-phenyl 233.10 Not reported Pharmacological studies (serotonin receptors)
1-(2,4-Dinitrophenyl)-3-methylpiperazine HCl 1-(2,4-diNO₂-phenyl), 3-Me-piperazine 342.17 Discontinued No specific applications reported
1-(3-Chlorophenyl)-4-ethylpiperazine carboxamide 3-Cl-phenyl, 4-Et-piperazine 326.83 Not reported Supplier listings (no bioactivity)
1-(3-Phenylpropyl)-4-furoylpiperazine HCl 3-phenylpropyl, 4-furoyl 380.92 173–176 Non-opioid analgesic candidate

*Example: 1-(3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperazine dihydrochloride .

Key Observations:

Positional Isomerism: The 2-Cl,4-NO₂ substitution pattern distinguishes the target compound from 1-(3-chlorophenyl)piperazine, which lacks nitro functionality, and 1-(2,4-dinitrophenyl)-3-methylpiperazine, which has an additional nitro group .

Pharmacological and Agricultural Applications: The target compound’s role in herbicide research contrasts with arylpiperazines like 1-(4-nitrophenyl)piperazine derivatives, which exhibit affinity for serotonin receptors (5-HT₁A) in CNS disorders . Salts and Bioavailability: Many analogs (e.g., fumarate or hydrochloride salts) are synthesized to improve solubility. For example, 1-(3-phenylpropyl)-4-furoylpiperazine HCl shows analgesic activity with a melting point of 173–176°C, suggesting higher crystallinity than triazolylphenoxypropylpiperazine derivatives (146–148°C) .

Synthetic Accessibility: While synthesis details for the target compound are sparse, related derivatives (e.g., 1-(3-chlorophenyl)piperazine) are synthesized via nucleophilic substitution of dichloroalkanes with piperazine precursors .

Biological Activity

1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloro and nitro group, which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity
Research indicates that 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride exhibits notable antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains, demonstrating effective inhibition of growth. For instance, studies have shown that the compound can significantly reduce the viability of pathogenic microorganisms, suggesting its potential as an antimicrobial agent in clinical settings .

2. Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies reveal that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the proliferation of certain cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway .

3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various experimental models.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Binding : The compound has shown affinity for serotonin receptors (5-HT1AR, 5-HT6R) and dopaminergic receptors (D2LR), which are crucial in regulating mood and behavior. Binding assays indicate that it can act as an antagonist at these sites, potentially influencing neurological conditions .
  • Enzyme Inhibition : It may also inhibit key enzymes involved in inflammatory processes and cancer progression, although the exact mechanisms remain under investigation .

Case Studies

Several case studies highlight the efficacy of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride:

  • Case Study 1 : A study focused on its antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
  • Case Study 2 : In a preclinical trial assessing anticancer activity, the compound was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to controls, supporting further exploration in cancer therapy .

Comparative Analysis

To better understand the unique properties of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride High High High

This table illustrates that 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride stands out for its broad spectrum of biological activities compared to other compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves introducing the nitro and chloro substituents onto the phenyl ring via electrophilic aromatic substitution, followed by coupling with 3-methylpiperazine. Ultrasound-assisted synthesis (e.g., using CDCl₃ as a solvent under 100 MHz conditions) significantly enhances reaction efficiency by promoting rapid mixing and reducing side reactions . Key steps include:

  • Nitration and chlorination of the precursor aryl compound.
  • Nucleophilic substitution or coupling with 3-methylpiperazine.
  • Hydrochloride salt formation via HCl gas or aqueous HCl.
    Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt in high yield (>95%).

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substituent positions and piperazine ring conformation. For example, the nitro group’s deshielding effect on adjacent protons is observable in aromatic regions .
  • X-ray Crystallography: Software like OLEX2 or SHELXL resolves bond lengths and angles, validating the hydrochloride salt formation.
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., using the B3LYP functional) model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites. For example:

  • The nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity.
  • Chlorine’s inductive effect stabilizes the piperazine ring.
    Basis sets like 6-31G(d,p) and solvent effects (PCM model) improve accuracy. Software packages like Gaussian or ORCA are recommended .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-Validation: Compare NMR chemical shifts with DFT-predicted values to identify discrepancies in dynamic vs. static structures (e.g., piperazine ring puckering in solution vs. crystal lattice).
  • Refinement Tools: Use SHELXL to adjust thermal parameters in crystallographic models, ensuring alignment with experimental NMR couplings.
  • Dynamic NMR Studies: Variable-temperature NMR detects conformational flexibility that static X-ray structures may not capture .

Q. What strategies are effective for impurity profiling and quantification in batch synthesis?

Methodological Answer:

  • Reference Standards: Use certified impurities (e.g., 1-(3-Chlorophenyl)piperazine hydrochloride ) as HPLC markers.
  • Mass Spectrometry (LC-MS): Identify byproducts (e.g., dechlorinated or demethylated analogs) via molecular ion peaks and fragmentation patterns.
  • Method Development: Optimize gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate structurally similar impurities with ≤0.1% detection limits .

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